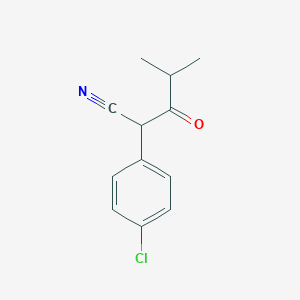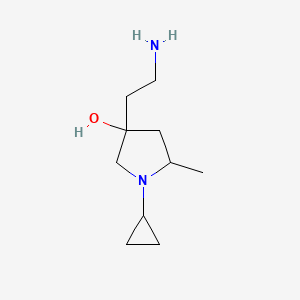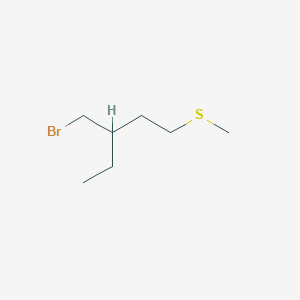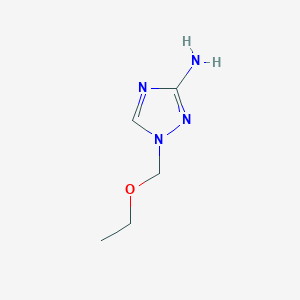![molecular formula C11H22N2O B13173723 1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one](/img/structure/B13173723.png)
1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one is an organic compound with the molecular formula C11H22N2O It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as azepane and 2-methylpropan-1-one.
Reaction Conditions: The azepane is first functionalized with an aminomethyl group. This can be achieved through a nucleophilic substitution reaction using formaldehyde and ammonium chloride under acidic conditions.
Final Step: The functionalized azepane is then reacted with 2-methylpropan-1-one in the presence of a suitable catalyst, such as a Lewis acid, to yield the final product.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be utilized in the development of novel polymers and materials with specific properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function and signaling pathways.
Comparison with Similar Compounds
1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one can be compared with other similar compounds, such as:
1-(Azepan-1-yl)-2-methylpropan-2-amine: This compound has a similar azepane core but differs in the substitution pattern, which can affect its reactivity and applications.
2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one:
1-[2-(Aminomethyl)azepan-1-yl]-2-(oxo-λ3-sulfanyl)ethanone: The presence of a sulfur atom introduces unique reactivity and potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both aminomethyl and ketone functional groups, which provide versatility in chemical reactions and applications.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-[2-(aminomethyl)azepan-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-9(2)11(14)13-7-5-3-4-6-10(13)8-12/h9-10H,3-8,12H2,1-2H3 |
InChI Key |
YTNFUBDSDWWDRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCCCCC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-({[2-phenylvinyl]sulfonyl}amino)propanoic acid](/img/structure/B13173654.png)
![4-({[2-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B13173657.png)




![1-[3-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B13173690.png)
![2-{[4-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13173693.png)

![1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone](/img/structure/B13173699.png)
![1-[(3R)-3-Aminopiperidin-1-yl]butan-1-one](/img/structure/B13173700.png)
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-ol](/img/structure/B13173707.png)
![Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13173712.png)
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13173719.png)
